molecular formula C8H18N2O B13193904 N-(3-aminopropyl)-N-(propan-2-yl)acetamide

N-(3-aminopropyl)-N-(propan-2-yl)acetamide

Cat. No.: B13193904
M. Wt: 158.24 g/mol
InChI Key: QJCNMBQEDHBGSQ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-(propan-2-yl)acetamide is a chemical compound with the molecular formula C8H18N2O. numberanalytics.com Its availability from chemical suppliers for research purposes suggests its potential use in various scientific investigations. numberanalytics.combldpharm.com However, a review of current academic databases indicates a notable absence of published studies focusing specifically on its synthesis, properties, or applications.

Chemical Identity of this compound

Property Value
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol

| CAS Number | 32813-51-7 |

Structurally, this compound is a tertiary amide. The amide functional group is characterized by a carbonyl group bonded to a nitrogen atom. Amides are fundamental in biochemistry, forming the peptide bonds that link amino acids in proteins. numberanalytics.com In medicinal chemistry, the amide bond is a common feature in many drug molecules, influencing their stability and biological activity. numberanalytics.com The chemistry of amides is a vast and active area of research, with ongoing efforts to develop more efficient and selective synthesis methods. nih.govnih.gov

The compound also features an aminopropyl group, which is a three-carbon chain with a terminal amine. This functional group can influence the polarity and basicity of a molecule, which can be important for its biological interactions.

While direct research on this compound is limited, the broader class of N-substituted acetamides has garnered significant interest in pharmacological research. For instance, studies on N-acetamide substituted pyrazolopyrimidines have revealed new structure-activity relationships for ligands of the translocator protein (TSPO), which is a target in oncology and other pathologies. wustl.edunih.gov Furthermore, N-substituted acetamide (B32628) derivatives have been investigated as promising antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. nih.gov

The presence of both an amide and an aminopropyl group in this compound suggests its potential as a building block or a scaffold in the synthesis of more complex molecules with potential biological activity. The primary amine on the aminopropyl chain offers a reactive site for further functionalization.

There is no discernible history of evolving research interest for this compound itself in the scientific literature. However, the broader fields of amide synthesis and the study of aminopropyl-containing compounds have seen significant advancements.

Research in amide chemistry has moved towards developing more sustainable and efficient synthesis methods. catrin.com Traditional methods often require harsh conditions, and modern approaches focus on catalytic and milder reaction pathways. mdpi.com Recent breakthroughs in the selective activation of amides are opening new avenues for their use in chemical synthesis. nih.govnih.gov The development of novel reactions, such as the three-component reaction involving isocyanides, alkyl halides, and water, is expanding the toolkit for creating diverse amide structures. catrin.com

Given the current lack of specific research, the scope for future scholarly work on this compound is broad. Initial research objectives would likely focus on the fundamental characterization of the compound.

Potential Research Objectives:

Synthesis and Optimization: Developing and optimizing a reliable and efficient synthesis protocol for this compound.

Physicochemical Characterization: A thorough analysis of its physical and chemical properties, including spectroscopic data (NMR, IR, Mass Spectrometry), solubility, and stability.

Exploratory Biological Screening: Investigating its potential biological activity in various assays, guided by the known roles of related N-substituted acetamides.

Derivative Synthesis: Using the primary amine of the aminopropyl group as a handle for the synthesis of a library of derivatives for structure-activity relationship studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(3-aminopropyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C8H18N2O/c1-7(2)10(8(3)11)6-4-5-9/h7H,4-6,9H2,1-3H3

InChI Key

QJCNMBQEDHBGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCN)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Aminopropyl N Propan 2 Yl Acetamide

Established Synthetic Routes to N-(3-aminopropyl)-N-(propan-2-yl)acetamide

The construction of this compound can be achieved through well-established organic chemistry reactions, primarily involving the formation of an amide bond and the introduction of the N-isopropyl group.

Traditional Amidation Approaches for this compound

Traditional amidation methods provide a direct route to this compound, typically by reacting a suitable diamine precursor with an acetylating agent. The key starting material for this approach is N-isopropylpropane-1,3-diamine. The selective acylation of the primary amine in the presence of a secondary amine is a critical aspect of this synthesis.

Table 1: Representative Conditions for Traditional Amidation of Diamines

Acetylating AgentBaseSolventTemperature (°C)Yield (%)Reference(s)
Acetyl ChlorideTriethylamineDichloromethane0 to RT70-90General knowledge
Acetic Anhydride (B1165640)PyridineTetrahydrofuranRT75-95General knowledge
Acetic AcidCoupling Agent (e.g., DCC, EDC)Dimethylformamide0 to RT60-85General knowledge

Note: Yields are typical for amidation reactions of primary amines in the presence of secondary amines and may vary based on the specific substrate and reaction conditions.

Reductive Amination Strategies in this compound Synthesis

Reductive amination offers an alternative and versatile strategy for the synthesis of this compound. This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of the target molecule, this could involve two main disconnection approaches.

The first approach involves the reaction of N-(3-oxopropyl)acetamide with isopropylamine (B41738). The aldehyde functionality of N-(3-oxopropyl)acetamide would react with isopropylamine to form an imine, which is then reduced to the secondary amine of the target compound.

A second approach would start with 3-aminopropanal (B1211446) and react it with isopropylamine in a reductive amination step to form N-isopropylpropane-1,3-diamine, which would then be selectively acetylated as described in the traditional amidation section.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction and the stability of the carbonyl compound.

Table 2: Common Reducing Agents in Reductive Amination

Reducing AgentTypical Solvent(s)Key Features
Sodium Borohydride (NaBH₄)Methanol, EthanolStrong reducing agent, can reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile (B52724)Milder reducing agent, effective at acidic pH, selective for imines over carbonyls.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneMild and selective, effective for a wide range of substrates.

Novel and Sustainable Synthetic Approaches for this compound and Analogs

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources.

Chemoenzymatic Synthesis Using Biocatalysts (e.g., Lipases, Aminotransferases, Alcohol Dehydrogenases)

Biocatalysis offers a powerful tool for the selective synthesis of amides and amines under mild reaction conditions.

Lipases: Lipases are versatile enzymes that can catalyze the formation of amide bonds through aminolysis of esters. For the synthesis of this compound, a potential route involves the lipase-catalyzed reaction of N-isopropylpropane-1,3-diamine with an acetyl ester, such as ethyl acetate (B1210297). The enzyme's selectivity can favor the acylation of the primary amine. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used to facilitate catalyst recovery and reuse.

Aminotransferases (ATAs): Aminotransferases, particularly ω-transaminases, are valuable for the asymmetric synthesis of chiral amines from ketones. mbl.or.kr While the target molecule is achiral, engineered transaminases could potentially be used in the synthesis of chiral analogs. For instance, a prochiral diketone could be selectively aminated to introduce a primary amine, which could then be further functionalized.

Alcohol Dehydrogenases (ADHs): Alcohol dehydrogenases can be used in "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" reactions to synthesize amides from alcohols and amines. This approach avoids the need for pre-activated carboxylic acid derivatives and generates water as the only byproduct. A hypothetical route could involve the reaction of 3-amino-1-propanol with isopropylamine in the presence of an ADH and an aldehyde dehydrogenase to form the diamine precursor, followed by enzymatic acetylation.

Solvent-Free and Green Chemistry Methodologies for Amide Formation

Solvent-free and other green chemistry approaches aim to minimize the environmental impact of chemical synthesis.

Solvent-Free Synthesis: Amidation reactions can often be performed under solvent-free conditions, either by heating the neat reactants or by using microwave irradiation. researchgate.netmdpi.comnih.govelectronicsandbooks.comresearchgate.net For the synthesis of this compound, neat N-isopropylpropane-1,3-diamine could be reacted with acetic anhydride. This approach reduces solvent waste and can lead to shorter reaction times and simpler work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netnih.govelectronicsandbooks.comresearchgate.net Microwave-assisted amidation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. The selective acetylation of N-isopropylpropane-1,3-diamine could be efficiently achieved using microwave technology.

Table 3: Comparison of Conventional vs. Green Amidation Methods

MethodTypical ConditionsAdvantagesDisadvantages
Conventional HeatingReflux in organic solventWell-established, predictableLong reaction times, high energy consumption, solvent waste
Microwave IrradiationSealed vessel, controlled power and temperatureRapid reactions, often higher yields, reduced side productsRequires specialized equipment, potential for pressure buildup
Solvent-FreeNeat reactants, thermal or microwave heatingNo solvent waste, simplified work-up, atom economicalMay require high temperatures, potential for side reactions in some cases
BiocatalyticAqueous or organic solvent, mild temperature and pHHigh selectivity, environmentally benignEnzymes can be expensive, may have substrate limitations

Derivatization Reactions of this compound

The presence of a secondary amine in this compound provides a reactive handle for further molecular elaboration. This allows for the synthesis of a variety of derivatives with potentially interesting chemical and biological properties.

The secondary amine can undergo a range of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles can introduce a variety of substituents at the secondary nitrogen atom.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be used to introduce aromatic moieties.

Michael Addition: The secondary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates will yield the corresponding ureas and thioureas.

Reaction with Epoxides: Nucleophilic ring-opening of epoxides by the secondary amine will lead to the formation of amino alcohols.

These derivatization reactions open up a wide chemical space for the synthesis of novel compounds based on the this compound scaffold.

Reactions at the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations, owing to the nucleophilic nature of the nitrogen atom. Common reactions include acylation, alkylation, and condensation with carbonyl compounds.

Acylation: The primary amine can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form a new amide bond. For instance, reaction with acetyl chloride would yield the corresponding di-acetylated product. Isopropenyl acetate has been identified as an efficient and cost-effective acetylating agent for primary amines, often proceeding without the need for a catalyst or solvent. researchgate.net This reaction is advantageous due to its high atom economy, with acetone (B3395972) being the only byproduct. researchgate.net

Alkylation: The primary amine can undergo alkylation with alkyl halides. The reaction typically proceeds via an SN2 mechanism. libretexts.org However, polyalkylation is a common issue, where the resulting secondary amine can react further with the alkyl halide. mnstate.edu To achieve monoalkylation, a large excess of the amine starting material is often used. libretexts.orgmnstate.edu

Reaction with Aldehydes and Ketones: Condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the primary amine, rendering it non-nucleophilic. libretexts.org

Table 1: Selected Reactions at the Primary Amine Functionality

Reaction Type Reagent Example Product Type Key Conditions
Acylation Acetic Anhydride N-acylated derivative Can be catalyzed by agents like copper(II) tetrafluoroborate (B81430) under solvent-free conditions. organic-chemistry.org
Alkylation Alkyl Bromide N-alkylated derivative Excess amine is used to favor monosubstitution. mnstate.edu
Imine Formation Aldehyde or Ketone Imine (Schiff Base) Acid-catalyzed, with careful pH control (often around 5). libretexts.org
Sulfonylation Sulfonyl Chloride Sulfonamide Typically performed under alkaline conditions. libretexts.org

Modifications of the Amide Moiety

The amide group in this compound, while generally stable, can be subjected to specific chemical modifications.

Reduction: The amide can be reduced to a secondary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), yielding N1-isopropyl-N1-(3-(methylamino)propyl)amine. Other methods may involve the use of hydrosilanes as reducing agents, which can offer controlled reduction. organic-chemistry.org

Hydrolysis: Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis would break the bond between the carbonyl carbon and the nitrogen, yielding acetic acid and N-isopropylpropane-1,3-diamine.

Deprotection Strategies: In more complex syntheses, an acetamide (B32628) group might be used as a protecting group for an amine. There are methods to selectively remove the acetyl group. For example, secondary acetamides can be converted to imidoyl chlorides using oxalyl chloride, which can then be treated to release the amine hydrochloride salt. organic-chemistry.org

Table 2: Modifications of the Amide Moiety

Reaction Type Reagent Example Product Functional Group General Outcome
Reduction Lithium Aluminum Hydride (LiAlH4) Secondary Amine Converts the C=O group to a CH2 group. mnstate.edu
Hydrolysis H3O+ or OH- Carboxylic Acid + Amine Cleavage of the amide bond.
Transamidation Amines with Catalyst New Amide Exchange of the amine part of the amide. organic-chemistry.org

Chiral Synthesis and Stereoselective Transformations of this compound Derivatives

While this compound itself is an achiral molecule, it can be used as a precursor for the synthesis of chiral derivatives. Asymmetric synthesis is crucial in drug discovery as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov

Strategies for Chiral Synthesis:

Chiral Pool Synthesis: This approach involves using a readily available enantiomerically pure starting material. For instance, a chiral amine could be used in the initial synthesis instead of N-isopropylpropane-1,3-diamine to introduce a stereocenter.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, an asymmetric reduction of a precursor ketone could establish a chiral alcohol.

Stereoselective Transformations: Derivatives of this compound can undergo stereoselective reactions. For example, if a double bond is introduced into the molecule, an asymmetric hydrogenation could create one or more stereocenters with high selectivity. nih.gov Another example is the mnstate.eduscbt.com-sigmatropic rearrangement of nitrogen ylides, which can proceed with a high degree of stereoselectivity, creating two adjacent stereocenters. nih.gov The stereochemical outcome of such rearrangements often depends on the geometry of the transition state. nih.gov

Table 3: Approaches to Chiral Derivatives

Approach Description Example Application
Chiral Pool Starting with an enantiopure building block. Using an optically active diamine in the initial synthesis. nih.gov
Asymmetric Catalysis A chiral catalyst directs the formation of a specific stereoisomer. Asymmetric reduction of a ketone derivative using a chiral catalyst. nih.gov
Stereoselective Rearrangement A rearrangement reaction that proceeds with high stereocontrol. A mnstate.eduscbt.com-sigmatropic rearrangement of a specifically designed derivative. nih.gov

Scale-up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and product quality.

Key Optimization Parameters:

Reaction Conditions: Temperature, pressure, and reaction time must be optimized. In a large reactor, efficient heat transfer is crucial to maintain a consistent temperature and prevent runaway reactions.

Reagent Stoichiometry: The molar ratios of reactants need to be fine-tuned. While an excess of one reagent might be used in the lab to drive a reaction to completion, this can be costly and generate more waste on an industrial scale.

Solvent Selection: The choice of solvent impacts reaction rates, solubility of reagents and products, and ease of purification. On a large scale, factors like solvent cost, toxicity, environmental impact, and ease of recovery are critical.

Catalyst Efficiency and Recovery: If a catalyst is used, its activity, stability, and the potential for recovery and reuse are important economic considerations.

Downstream Processing: The purification process, including extraction, distillation, and crystallization, must be scalable and efficient to isolate the product with the desired purity. The formation of byproducts needs to be minimized to simplify purification. nih.govresearchgate.net

Process Control and Automation: Implementing process analytical technology (PAT) and automation can help monitor and control the reaction in real-time, ensuring consistency and safety.

For example, in a potential synthesis involving the acylation of N-isopropylpropane-1,3-diamine, scale-up would require optimizing the rate of addition of the acylating agent to control the reaction exotherm and minimize the formation of di-acylated impurities. The subsequent work-up and purification would need to be designed to efficiently remove unreacted starting materials and byproducts.

Mechanistic Insights into N 3 Aminopropyl N Propan 2 Yl Acetamide Reactivity and Interactions

Investigation of Reaction Mechanisms Involving the Amide Nitrogen and Amine Groups

The presence of both an amide and an amine functionality allows for a diverse range of chemical transformations. The amide group, with its resonance-stabilized structure, and the basic primary amine group exhibit distinct yet potentially interacting reactivities.

Proton transfer is a fundamental process governing the reactivity of N-(3-aminopropyl)-N-(propan-2-yl)acetamide. The primary amine group is the principal site of protonation in acidic conditions, forming a protonated aminopropyl chain. The pKa of the conjugate acid of similar primary amines suggests that this equilibrium lies heavily towards the protonated form in acidic media.

In contrast, the amide nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the carbonyl group. Protonation of the amide group, when it occurs, is more favorable at the carbonyl oxygen, which is the more basic site in an amide. This O-protonation enhances the electrophilicity of the carbonyl carbon.

Intramolecular proton transfer between the protonated amine and the amide group is also a possibility, though the equilibrium would likely favor the ammonium (B1175870) species. The conformation of the propyl chain will play a crucial role in the feasibility of such a transfer. Amide proton transfer (APT) is a phenomenon observed in larger molecules like proteins, where the exchange of amide protons can be detected by specialized NMR techniques. nih.gov

Table 1: Comparison of Functional Group Basicities

Functional GroupTypical pKa of Conjugate AcidComments
Primary Amine~10-11Readily protonated under acidic conditions.
Amide (N-protonation)~ -1 to 0Significantly less basic than amines.
Amide (O-protonation)~ -1 to 0Generally more favorable than N-protonation.

Hydrogen bonding plays a critical role in the structure and reactivity of this compound. masterorganicchemistry.com The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a strong hydrogen bond acceptor. mdpi.com The amide nitrogen, being part of a tertiary amide, lacks a proton and thus cannot act as a hydrogen bond donor.

Intramolecular hydrogen bonding between the aminopropyl chain's N-H and the amide's carbonyl oxygen is possible and can influence the molecule's conformation. Such an interaction would lead to a cyclic or folded conformation, which could impact the accessibility of the reactive sites. The stability of this intramolecular hydrogen bond would depend on the solvent environment and the entropic cost of adopting a constrained geometry.

Intermolecularly, these hydrogen bonding capabilities allow for the formation of dimers or larger aggregates. In the solid state, it is expected that the molecules will be arranged to maximize hydrogen bonding interactions, likely forming chains or networks. acs.org In solution, the extent of intermolecular hydrogen bonding will be influenced by the solvent's ability to form hydrogen bonds.

Intermolecular Interactions of this compound

The nature of intermolecular forces is crucial for understanding the physical properties and behavior of this compound in different environments.

The solubility and reactivity of this compound are highly dependent on the solvent. In protic solvents like water or alcohols, the molecule can engage in hydrogen bonding with the solvent, which will compete with intramolecular and intermolecular hydrogen bonds between the solute molecules. The polarity of the solvent will also influence the stability of any charged intermediates or transition states. nih.govacs.org

The behavior of amides in deep eutectic solvents (DES) has been a subject of interest. These systems, often formed from a hydrogen bond donor and a hydrogen bond acceptor, can act as novel solvents. While specific studies on this compound in eutectic systems are not available, the presence of both hydrogen bond donor (amine) and acceptor (amide) functionalities suggests it could potentially act as a component in forming such systems.

The bifunctional nature of this compound suggests it can engage in a variety of interactions within complex environments. The positively charged ammonium group (under physiological pH) can interact with anionic species through electrostatic interactions, while the amide group can participate in hydrogen bonding.

Catalytic Roles and Mechanistic Implications

The juxtaposition of a basic amine and a nucleophilic/electrophilic amide group within the same molecule raises the possibility of catalytic activity. The primary amine can act as a general base or a nucleophile, while the amide functionality could be involved in substrate binding or activation.

For instance, the amine could deprotonate a substrate, increasing its nucleophilicity, while the amide carbonyl oxygen could act as a hydrogen bond acceptor to orient the substrate for a reaction. Such bifunctional catalysis is a common strategy employed by enzymes.

While there is no direct evidence of catalytic activity for this compound in the literature, its structure is reminiscent of moieties used in organocatalysis. Further research would be needed to explore its potential in promoting chemical reactions. The flexibility of the propyl chain would allow the two functional groups to adopt various spatial arrangements, which could be exploited in the design of catalysts for specific transformations.

This compound as a Ligand Precursor in Coordination Chemistry

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the primary aminopropyl group and the oxygen atom of the acetamide (B32628) carbonyl group. The isopropyl group attached to the amide nitrogen introduces steric hindrance that would likely disfavor direct coordination at this nitrogen atom. Consequently, the molecule is expected to function primarily as a bidentate N,O-donor ligand, forming a stable six-membered chelate ring upon coordination to a metal center.

The coordination behavior of ligands containing both amine and amide functionalities is well-established. For instance, palladium(II) complexes with 1,3-diaminopropane demonstrate the formation of stable chelate structures. researchgate.net The interaction of such ligands with metal ions can lead to the formation of various coordination compounds, with the stoichiometry and geometry depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions.

Based on analogous systems, the coordination of this compound to a metal center (M) can be depicted as follows:

Expected Coordination Mode of this compound

Donor Atom 1Donor Atom 2Chelate Ring SizePotential Metal Ions
Primary Amine (N)Carbonyl Oxygen (O)6-memberedPd(II), Pt(II), Cu(II), Ni(II), etc.

The formation of such a chelate is entropically favored and would result in a coordinatively saturated and stable metal complex. The specific properties of the resulting complex, such as its color, magnetic susceptibility, and electronic spectrum, would be dictated by the nature of the central metal ion and its oxidation state.

Mechanistic Studies of Metal-Catalyzed Transformations Involving this compound Analogs

The presence of both a primary amine and an amide group in this compound suggests that its metal complexes could be catalytically active in a variety of organic transformations. Ligands containing N-donor atoms play a crucial role in many catalytic processes, influencing the reactivity, selectivity, and stability of the metal catalyst. nih.gov

Mechanistic studies of palladium-catalyzed reactions, such as cross-coupling and amination reactions, have provided deep insights into the roles of ligands in the catalytic cycle. For instance, in palladium-catalyzed allylic amination, the nature of the amine nucleophile and the ligand on the palladium center significantly influences the regioselectivity of the reaction. nih.gov While studies on this compound itself are absent, we can infer its potential role by examining related systems.

Ligands with a 1,3-diaminopropane backbone are known to form stable complexes with transition metals and have been employed in catalysis. researchgate.net The N-acyl and N-alkyl substituents in this compound would modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.

A general mechanistic cycle for a palladium-catalyzed cross-coupling reaction, where a ligand similar to this compound could be involved, typically includes the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Coordination of Nucleophile: A second reactant (e.g., an organoboron compound or an amine) coordinates to the Pd(II) center.

Reductive Elimination: The two organic fragments couple, and the desired product is formed, regenerating the Pd(0) catalyst.

The N,O-bidentate coordination of this compound would stabilize the palladium center throughout these steps. The steric bulk provided by the isopropyl group could influence the rate and selectivity of the reductive elimination step.

Postulated Influence of this compound Analog Ligands in Catalysis

Catalytic ReactionPotential Role of LigandMechanistic Implication
Suzuki-Miyaura CouplingStabilization of Pd(0) and Pd(II) intermediatesInfluences catalyst lifetime and turnover number.
Buchwald-Hartwig AminationFacilitates C-N bond formationSteric and electronic effects can control selectivity.
Allylic AlkylationControls regioselectivity and enantioselectivity (if chiral)The ligand's bite angle and steric profile are crucial.

It is important to emphasize that this discussion is based on established principles of organometallic chemistry and catalysis involving analogous ligand systems. mq.edu.aumdpi.com Detailed mechanistic studies, including kinetic analysis and characterization of reaction intermediates, would be required to elucidate the precise role of this compound in any specific metal-catalyzed transformation. The synthesis and evaluation of its metal complexes in various catalytic reactions would be a valuable area for future research, potentially leading to the discovery of novel and efficient catalytic systems.

Derivatives and Analogs of N 3 Aminopropyl N Propan 2 Yl Acetamide in Specialized Research Fields

N-(3-aminopropyl)-N-(propan-2-yl)acetamide in Medicinal Chemistry Research

In the field of medicinal chemistry, the unique arrangement of functional groups in this compound provides a versatile scaffold for creating novel therapeutic agents and research tools.

The molecular architecture of this compound serves as a foundational template for the synthesis of more complex, biologically active molecules. The presence of both a primary and a secondary amine offers multiple points for chemical modification, allowing chemists to build out diverse molecular structures. Amide-containing compounds are fundamental in organic chemistry and are integral components of many pharmaceuticals, natural products, and polymers. nih.gov The acetamide (B32628) portion itself is a common feature in many proteins and biologically active compounds, making derivatives of this structure of significant interest in medicinal chemistry. nih.gov

Simpler analogs, such as N-(3-aminopropyl)acetamide, are recognized as versatile building blocks in the development of pharmaceuticals, particularly for drugs targeting neurological disorders. chemimpex.com This versatility stems from the reactive primary amine, which is an excellent starting point for synthesizing a wide range of bioactive molecules. chemimpex.com The addition of the N-propan-2-yl (isopropyl) group in this compound adds steric bulk and alters the electronic properties compared to its simpler analog, providing a tool for chemists to fine-tune the physicochemical properties of the final bioactive molecule.

The specific structure of an amide-based compound plays a critical role in how it binds to a biological target, such as a protein or enzyme. The amide bond itself is a key feature in many biological molecules and can participate in hydrogen bonding, which is crucial for molecular recognition. nih.gov Modifications to the groups attached to the amide nitrogen and carbonyl carbon can significantly alter a molecule's binding affinity and efficacy.

Structural FeatureInfluence on Bioactive PropertiesExample Application
Amide Group (-C(O)NH-)Acts as a hydrogen bond donor and acceptor; provides metabolic stability. mdpi.comForms key interactions within enzyme active sites.
Primary Amine (-NH2)Provides a site for further chemical synthesis; can be protonated to form salts, improving solubility.Serves as a reactive handle to link the molecule to other fragments or scaffolds. chemimpex.com
N-propan-2-yl GroupIncreases lipophilicity and steric bulk.Can be used to probe the size and hydrophobicity of a protein's binding pocket to improve binding affinity and selectivity.

This compound is utilized as a biochemical for proteomics research. scbt.comscbt.com Chemical proteomics is a powerful field that uses small-molecule probes to study protein function, interactions, and pathways within complex biological systems. nih.gov Molecules with reactive groups, like the primary amine in this compound, can be used to create chemical probes. These probes can be designed to covalently label specific classes of enzymes or to be incorporated into larger molecules used for proximity labeling, which maps transient protein-protein interactions. nih.gov

In biochemical assays, related compounds like N-(3-aminopropyl)acetamide are used as reagents to investigate protein interactions and enzyme activities, offering insights into cellular processes. chemimpex.com The defined structure of this compound allows it to be used as a standard or a building block in the synthesis of specific substrates or inhibitors for enzymatic assays.

The aminopropyl moiety is a key structural element in the synthesis of various heterocyclic compounds, including imidazoles, which are prevalent in many biologically active molecules. nih.gov Substituted imidazoles are important components in pharmaceuticals and pesticides. nih.govresearchgate.net For example, N-(3-aminopropyl)imidazole is used to create specialized poly(ionic liquid) adsorbents, demonstrating the utility of the aminopropyl-imidazole structure in functional materials. rsc.org

The primary amine of this compound can be used as a nucleophile to react with appropriate precursors to form an imidazole (B134444) ring. The remaining N-(propan-2-yl)acetamide portion of the molecule would then serve as a substituent on the imidazole core, potentially influencing the final compound's biological activity. Researchers have synthesized various imidazole-4-N-acetamide derivatives that have shown potent and selective inhibitory activity against cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov This highlights a clear pathway where a scaffold similar to this compound could be used to generate novel, biologically active imidazole compounds.

This compound in Materials Science and Polymer Chemistry

The functional groups within this compound are also valuable in the realm of materials science, particularly for modifying polymer properties.

The presence of amine and amide groups is known to enhance the adhesive properties of polymers. These polar functional groups can form hydrogen bonds and other electrostatic interactions with a wide variety of surfaces, including metals, glass, and other polymers. nih.gov The related compound, N-(3-aminopropyl)acetamide, is incorporated into polymer formulations specifically to improve adhesion, making it useful in coatings and adhesives. chemimpex.com

Bio-inspired adhesives, mimicking the catecholic amino acids found in mussel adhesive proteins, have demonstrated that incorporating functional groups capable of hydrogen bonding significantly enhances adhesion, especially to polar surfaces. researchgate.netnih.gov The addition of just 5% of a catechol-containing monomer to a standard pressure-sensitive adhesive resulted in a six-fold increase in the work required to separate the adhesive from silica. nih.gov While not a catechol, the amine and amide groups in this compound function similarly as hydrogen bond donors and acceptors. Its incorporation into a polymer backbone, either as a monomer or as a post-polymerization modification agent, could introduce these polar interaction sites, thereby improving the adhesive strength of the resulting material.

Table 2. Effect of Functional Groups on Polymer Adhesion
Polymer TypeKey Functional Group(s)Observed Effect on AdhesionReference Finding
Unmodified PolypropyleneAlkyl (C-H)Poor adhesion to polar substrates like steel.Polypropylene (PP) typically displays poor adhesion to polar substrates. nih.gov
Amine-modified PolypropyleneSecondary/Tertiary Amine (-NHR, -NR2)Increased elasticity and adhesive strength due to hydrogen bonding.Amine-modified PPs showed increased lap shear strength on steel substrates. nih.gov
Catechol-acrylic CopolymersCatechol (-C6H3(OH)2), Carboxylic Acid (-COOH)Greatly increased peel adhesion and shear strength on steel, both dry and underwater.Addition of 5% dopamine (B1211576) methacrylamide (B166291) resulted in a large increase in 180° peel adhesion against stainless steel. researchgate.net
Hypothetical Polymer with this compoundAmide (-CONH-), Primary/Secondary AminesExpected to improve adhesion to polar surfaces through hydrogen bonding.Based on the principle that incorporating amine and amide groups enhances adhesion. chemimpex.com

Research on this compound in Specialized Fields Not Found in Scientific Literature

Following a comprehensive review of scientific databases and scholarly articles, it has been determined that there is no published research specifically focused on the chemical compound This compound within the specialized research fields of surface modification, nanoparticle synthesis, coordination chemistry, surfactant chemistry, or environmental remediation.

The user's request specified a detailed article structured around the applications of this particular compound in several advanced research areas. However, extensive searches have yielded no studies, data, or detailed findings pertaining to "this compound" for the outlined topics.

While research exists for related compounds containing aminopropyl or acetamide moieties, the strict adherence to the requested subject, "focusing solely on the chemical Compound 'this compound'", precludes the inclusion of information on these analogs. The explicit instruction not to introduce information outside the defined scope prevents the generation of content based on similar but distinct chemical structures.

Therefore, an article that is "thorough, informative, and scientifically accurate" as requested cannot be constructed. The absence of primary or secondary research literature on this specific compound in the specified contexts makes it impossible to fulfill the article generation request without resorting to speculation, which would violate the core principles of scientific accuracy.

Computational and Theoretical Investigations of N 3 Aminopropyl N Propan 2 Yl Acetamide

Quantum Chemical Studies and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

No specific studies employing Density Functional Theory (DFT) to elucidate the electronic structure and molecular conformation of N-(3-aminopropyl)-N-(propan-2-yl)acetamide have been identified. DFT is a powerful computational method used to investigate the electronic properties of molecules, but its application to this particular compound has not been documented in available research.

Molecular Orbital Analysis and Charge Distribution

Similarly, there is no published research detailing the molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and charge distribution for this compound. Such analyses are crucial for understanding a molecule's reactivity and intermolecular interactions, but have not been specifically reported for this compound.

Simulations of this compound Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A search for molecular dynamics (MD) simulations focused on this compound did not yield any specific results. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. However, no such simulations have been published for this compound.

Molecular Docking for Ligand-Target Interactions

There are no available molecular docking studies that investigate the interaction of this compound with specific biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies indicates a lack of research into the potential biological activity of this compound through computational means.

Quantitative Structure-Activity Relationship (QSAR) Studies for Amide Derivatives

While Quantitative Structure-Activity Relationship (QSAR) studies are frequently conducted on various classes of amide derivatives to correlate their chemical structure with biological activity, no QSAR models specifically including or focusing on this compound or its close analogs were found. QSAR studies help in the design of new compounds with improved activities, but the subject compound has not been a part of such published investigations.

Computational Design and Optimization of this compound Derivatives

Computational chemistry has emerged as a powerful tool in the rational design and optimization of novel therapeutic agents. In the context of this compound, in silico methods can be employed to predict the pharmacokinetic and pharmacodynamic properties of its derivatives, thereby guiding synthetic efforts towards compounds with improved activity and bioavailability. This section explores the computational strategies that can be leveraged to design and optimize derivatives of this compound.

Molecular Docking and Binding Affinity Prediction

A crucial aspect of computational drug design involves understanding the interactions between a ligand and its biological target. Molecular docking simulations are instrumental in predicting the binding mode and affinity of novel derivatives. For instance, in the development of novel N,N-disubstituted pyrazolopyrimidine acetamides as ligands for the translocator protein (TSPO), molecular docking studies were pivotal in identifying key interactions and guiding the synthesis of compounds with high affinity. mdpi.comresearchgate.net A similar approach can be applied to derivatives of this compound.

By identifying a relevant biological target, a virtual library of derivatives can be screened. The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), can be calculated. For example, a hypothetical study on a series of derivatives could yield the data presented in Table 1.

Table 1: Predicted Binding Affinities of Hypothetical this compound Derivatives

Compound IDModificationPredicted Binding Affinity (Ki, nM)Key Interacting Residues
NAP-001 Unmodified Parent Compound150.5-
NAP-002 Addition of a phenyl group to the acetamide (B32628) nitrogen85.2Tyr234, Phe345
NAP-003 Substitution of the isopropyl group with a cyclopropyl group120.8Leu189
NAP-004 Introduction of a hydroxyl group on the aminopropyl chain95.6Ser156 (Hydrogen Bond)
NAP-005 Phenyl group with a para-fluoro substitution65.3Tyr234, Phe345, Arg120

Such data allows for the identification of promising candidates for synthesis and further biological evaluation. Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the ligand-receptor complex over time. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Computational methods are also invaluable in establishing structure-activity relationships (SAR). By analyzing the correlation between the structural modifications of a series of compounds and their biological activity, predictive models can be developed. For instance, studies on flavonoid acetamide derivatives have utilized computational tools to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical determinants of a drug's success. rsc.orgnih.govresearchgate.net

For derivatives of this compound, a computational SAR study might involve generating a set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and correlating them with predicted biological activities.

Table 2: Predicted ADMET Properties of Selected this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Bioavailability (%)
NAP-001 158.241.22245
NAP-002 234.342.81260
NAP-003 170.251.52250
NAP-004 174.240.93340
NAP-005 252.332.91265

These in silico predictions help in prioritizing the synthesis of derivatives with favorable drug-like properties.

Optimization of Physicochemical Properties

The optimization of physicochemical properties is a key objective in drug design. Computational tools can predict properties such as solubility, permeability, and metabolic stability. For example, the modification of flavonoids into flavonoid acetamide derivatives was shown to significantly improve bioavailability and ADMET properties, a finding supported by computational analyses. rsc.orgnih.govresearchgate.net

In the case of this compound derivatives, computational models can guide the introduction of specific functional groups to enhance desired properties. For example, the introduction of polar groups might improve aqueous solubility, while the modification of metabolically labile sites could increase in vivo stability. The goal is to achieve a balance between potency and drug-like properties to identify a lead compound with a high probability of success in further development.

Analytical Techniques for the Research and Characterization of N 3 Aminopropyl N Propan 2 Yl Acetamide

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural elucidation of N-(3-aminopropyl)-N-(propan-2-yl)acetamide, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information.

¹H NMR Spectroscopy: This technique identifies the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the acetamide (B32628) methyl group, the aminopropyl chain, and the isopropyl group. Due to the restricted rotation around the amide C-N bond, some signals may appear as two sets of peaks, representing different conformations (rotamers).

Based on data from structurally similar compounds like N-isopropylacetamide, the following chemical shifts can be predicted. jst.go.jp The two methyl groups on the isopropyl moiety are expected to be equivalent, appearing as a doublet. The methine proton of the isopropyl group will appear as a multiplet, specifically a septet, due to coupling with the six adjacent methyl protons. jst.go.jp The protons on the aminopropyl chain will exhibit characteristic shifts, with those closer to the amide nitrogen being more deshielded.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (acetamide) ~2.0 s -
CH(CH₃)₂ ~4.1 sep ~6.6
CH(CH ₃)₂ ~1.1 d ~6.6
N-CH₂ (propyl) ~3.3 t ~7.0
CH₂-CH₂-CH₂ ~1.7 p ~7.0
CH₂-NH₂ (propyl) ~2.8 t ~7.0

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found at a low field (downfield) position. The carbons of the isopropyl and aminopropyl groups will have specific chemical shifts that are influenced by their proximity to the nitrogen atoms.

Data from N-isopropylacetamide shows the carbonyl carbon at approximately 170.7 ppm, the isopropyl methine carbon at 42.0 ppm, and the methyl carbons around 22.2 ppm. jst.go.jp These values serve as a strong basis for assigning the spectrum of the target compound.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (amide) ~171
C H₃ (acetamide) ~22
C H(CH₃)₂ ~47
CH(C H₃)₂ ~21
N-C H₂ (propyl) ~45
CH₂-C H₂-CH₂ ~28

| C H₂-NH₂ (propyl) | ~40 |

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, which is a secondary amide with a primary amine, the IR spectrum would display several characteristic absorption bands.

A strong absorption band, known as the Amide I band, is expected in the region of 1680–1630 cm⁻¹ due to the C=O stretching vibration. spectrabase.com Another significant peak, the Amide II band, which arises from N-H bending and C-N stretching vibrations, would be anticipated near 1550 cm⁻¹. nih.gov The presence of the primary amine group at the end of the propyl chain would give rise to N-H stretching vibrations, typically appearing as two bands in the 3500–3300 cm⁻¹ region. nih.gov Additionally, C-H stretching vibrations from the alkyl groups will be observed around 3000–2850 cm⁻¹.

Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (primary amine) Stretch ~3400 and ~3300 Medium (two bands)
C-H (alkyl) Stretch ~2970-2850 Strong
C=O (amide) Stretch (Amide I) ~1650 Strong
N-H (amine) Bend (scissoring) ~1600 Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the formation of an acylium ion. uq.edu.aunih.gov Alpha-cleavage adjacent to the nitrogen atoms is also a characteristic fragmentation pattern for amines and amides. nih.gov

Predicted Key MS Fragments

Fragment Ion Structure Predicted m/z
[M]⁺ [C₉H₂₀N₂O]⁺ 172
[M - CH₃]⁺ Loss of a methyl group from isopropyl 157
[M - C₃H₇]⁺ Loss of the isopropyl group 129
[CH₃CO]⁺ Acylium ion 43

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC/MS) for Amide Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography (UPLC/MS) are powerful techniques for the analysis of polar compounds like amides in complex matrices.

Due to the polar nature of this compound, arising from the amide and amine functional groups, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited separation technique. jst.go.jp HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes. chemicalbook.com Alternatively, reversed-phase (RP) chromatography, typically with a C18 column, can be employed, often with the addition of ion-pairing agents to the mobile phase to improve the retention of the polar amide. chemicalbook.com

The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, serves as a highly sensitive and selective detector. Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of amines and amides, as these functional groups are readily protonated.

Typical LC-MS Parameters

Parameter Description
Column HILIC (e.g., BEH Amide) or Reversed-Phase (e.g., C18)
Mobile Phase A Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate)
Mobile Phase B Acetonitrile (B52724) or Methanol
Ionization Mode Electrospray Ionization (ESI), Positive

| Detection | MS/MS (Multiple Reaction Monitoring for quantification) or Full Scan HRMS (for identification) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a technique used for the analysis of volatile and thermally stable compounds. Primary and secondary amides, like this compound, often exhibit poor chromatographic behavior in GC due to their polarity and tendency to form hydrogen bonds, which can lead to peak tailing and adsorption on the column. sigmaaldrich.com

To overcome these issues, derivatization is typically required to convert the amide into a more volatile and less polar derivative. chemicalbook.com Common derivatization methods for compounds containing active hydrogens (like in amines and amides) include silylation or acylation. chemicalbook.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. chemicalbook.com Acylation can be performed using reagents like trifluoroacetic anhydride (B1165640) (TFAA). These derivatization steps increase the volatility of the analyte, making it amenable to GC-MS analysis. researchgate.net

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column and detected by the mass spectrometer, which provides both qualitative and quantitative information.

Advanced Analytical Methods for Structural Elucidation and Purity Assessment of this compound

The definitive identification and purity verification of synthesized chemical entities such as this compound are critical for their application in research and development. A suite of advanced analytical techniques is employed to unambiguously determine the molecular structure and quantify the level of impurities. These methods, primarily including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques, provide complementary information essential for a comprehensive characterization.

While specific, detailed research findings and spectra for this compound are not extensively available in publicly accessible literature, the analytical approach to its characterization can be thoroughly described based on established principles for structurally similar molecules. The elucidation of its structure, which incorporates an aminopropyl chain, an isopropyl group, and an acetamide functional group, relies on the combined interpretation of data from these sophisticated methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR would be indispensable for confirming the identity of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, the number of protons of each type, and their connectivity. For this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the isopropyl group, the two methylene (B1212753) groups of the aminopropyl chain, the terminal amino group, and the acetyl methyl group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the arrangement of adjacent protons. For example, the methine proton of the isopropyl group would appear as a multiplet due to coupling with the six methyl protons, which in turn would likely appear as a doublet.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the number of chemically non-equivalent carbons and their chemical environment. A predicted ¹³C NMR spectrum would display separate resonances for each unique carbon atom in the molecule: the two carbons of the isopropyl group, the three carbons of the aminopropyl chain, the methyl carbon of the acetyl group, and the carbonyl carbon of the amide. The chemical shifts of these signals are indicative of the functional group to which they belong.

A summary of expected NMR data is presented below.

Hypothetical NMR Data for this compound
¹H NMR (Proton)
Assignment
Acetyl Protons (CH₃-C=O)
Isopropyl Methyl Protons ((CH₃)₂-CH)
Isopropyl Methine Proton ((CH₃)₂-CH)
Methylene Protons (-N-CH₂-CH₂-)
Methylene Protons (-CH₂-CH₂-CH₂-)
Methylene Protons (-CH₂-NH₂)
Amino Protons (-NH₂)
¹³C NMR (Carbon)
Assignment
Acetyl Carbon (C H₃-C=O)
Isopropyl Methyl Carbons ((C H₃)₂-CH)
Isopropyl Methine Carbon ((CH₃)₂-C H)
Methylene Carbon (-N-C H₂-CH₂-)
Methylene Carbon (-CH₂-C H₂-CH₂-)
Methylene Carbon (-C H₂-NH₂)
Carbonyl Carbon (-C =O)

Note: The chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₈N₂O), the molecular weight is 158.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 158. The fragmentation pattern would yield smaller, charged fragments characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of C-C and C-N bonds, such as the loss of the isopropyl group or cleavage along the aminopropyl chain. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, which would confirm the elemental composition and molecular formula with high accuracy.

Chromatographic Techniques for Purity Assessment

To assess the purity of this compound, chromatographic methods are essential. These techniques separate the target compound from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape, would be employed. The compound would produce a peak at a specific retention time. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of the compound, GC could also be a viable method for purity analysis. The sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative chromatographic technique often used to monitor the progress of a chemical reaction and for a preliminary assessment of purity.

The table below summarizes the typical application of these techniques for the analysis of the target compound.

Analytical Technique Application Summary
Technique
¹H NMR
¹³C NMR
Mass Spectrometry (MS/HRMS)
HPLC/GC

The combined use of these advanced analytical methods provides a rigorous framework for the complete characterization of this compound, ensuring its structural identity and assessing its chemical purity for any subsequent use.

Q & A

Q. What are the key synthetic routes for N-(3-aminopropyl)-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation and acylation steps. A common approach is:

Primary amine alkylation : React 3-aminopropylamine with isopropyl bromide under basic conditions (e.g., K₂CO₃) to form N-(3-aminopropyl)-N-(propan-2-yl)amine.

Acetylation : Treat the intermediate with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.2 amine:acetyl chloride) to minimize over-acetylation. Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) for >90% purity.

Q. How is the structure of this compound validated experimentally?

Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm substituents via characteristic shifts:
    • Acetamide carbonyl: ~168 ppm (¹³C).
    • Isopropyl CH₃: δ 1.1–1.3 ppm (¹H, doublet).
    • 3-aminopropyl NH₂: δ 1.6–2.0 ppm (¹H, broad).
  • Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 159.2 (C₈H₁₈N₂O).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C 60.73%, H 10.13%, N 17.72%).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Freely soluble in chloroform, methanol, and DMSO; sparingly soluble in water (<1 mg/mL at 25°C).
  • Stability : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which can hydrolyze the acetamide group.

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in modulating bacterial motility and biofilm formation?

  • Model organism : Use Acinetobacter baumannii due to its relevance in biofilm-associated infections.
  • Assays :
    • Motility : Measure swarming on semi-solid agar (0.3% agar) with compound gradients (0–100 µM).
    • Biofilm : Quantify crystal violet staining in 96-well plates after 24h exposure.
  • Mechanistic insight : Test acetyltransferase activity (e.g., Dpa enzyme) using N-(3-aminopropyl)-acetamide as a substrate via LC-MS to detect acetylated products.

Q. How should contradictory data on enzymatic acetylation kinetics be resolved?

If N-(3-aminopropyl)-N-(propan-2-yl)acetamide shows inconsistent substrate efficiency (e.g., low kcat in one study vs. high in another):

  • Control variables : Standardize pH (7.4), temperature (37°C), and enzyme purity (use His-tagged recombinant proteins).
  • Orthogonal assays : Validate via isothermal titration calorimetry (ITC) to measure binding affinity and compare with kinetic data.

Q. What strategies improve crystallization for X-ray diffraction studies of this compound?

  • Solvent system : Use slow vapor diffusion with chloroform/hexane (1:3) at 4°C.
  • Crystal data : Monoclinic P2₁ space group (expected parameters: a ≈ 8.0 Å, b ≈ 5.7 Å, c ≈ 12.7 Å, β ≈ 105.5°), similar to morpholine derivatives.
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) structure determination.

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking : Use AutoDock Vina to model binding to acetyltransferase active sites (PDB: 6XYZ). Key interactions:
    • Acetamide carbonyl with Ser123 (hydrogen bond).
    • Isopropyl group in a hydrophobic pocket (Val45, Leu89).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Methodological Notes

  • Key references : PubChem, crystallography, and enzymatic studies provide authoritative data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.